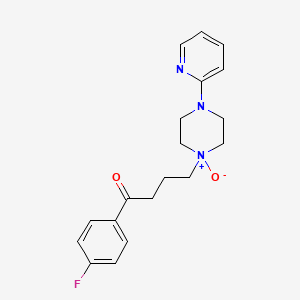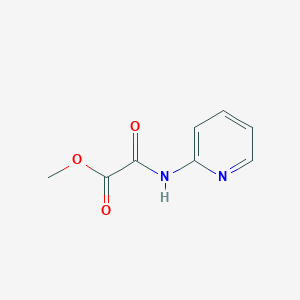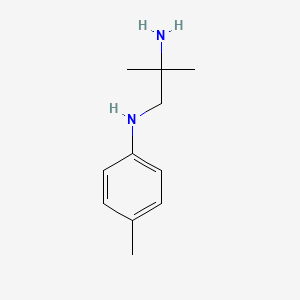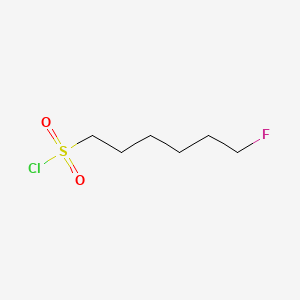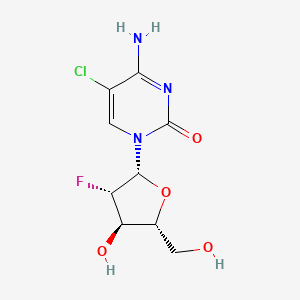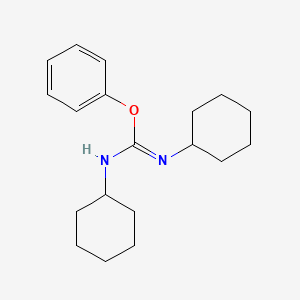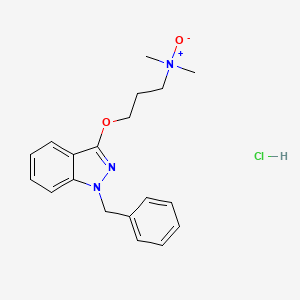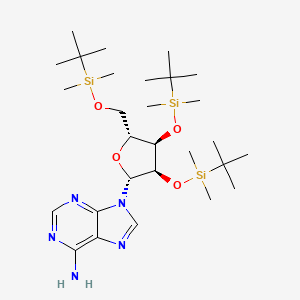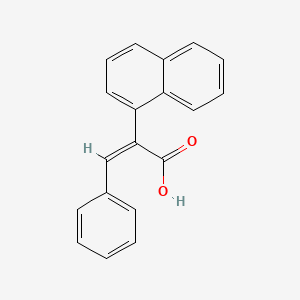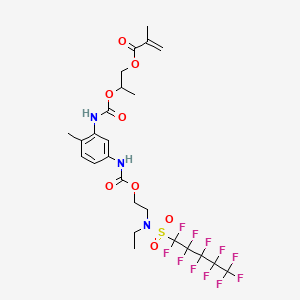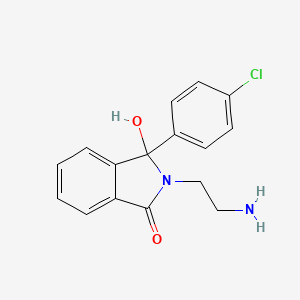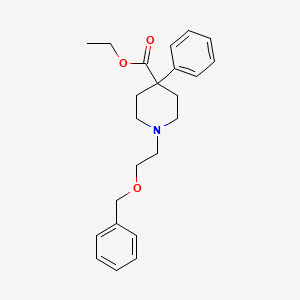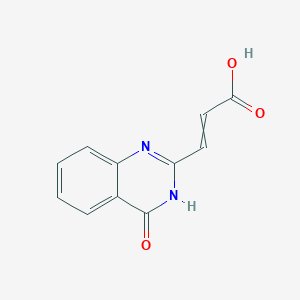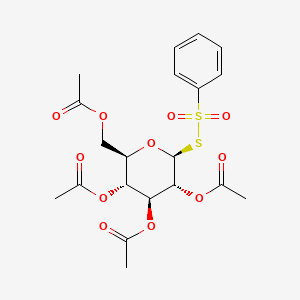
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a glucopyranosyl moiety and a benzenthiosulfonate group. It is often used in chemical synthesis and analytical chemistry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate typically involves the acetylation of beta-D-glucopyranose followed by the introduction of the benzenthiosulfonate group. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactors where beta-D-glucopyranose is treated with acetic anhydride. The benzenthiosulfonate group is then introduced through a sulfonation reaction using benzenesulfonyl chloride in the presence of a base such as triethylamine .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzenthiosulfonate group to a thiol group.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted glucopyranosyl derivatives.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate involves its interaction with various molecular targets. The glucopyranosyl moiety can interact with carbohydrate-binding proteins, while the benzenthiosulfonate group can undergo redox reactions. These interactions can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a benzenthiosulfonate group.
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: Contains a bromide group and is used in different types of chemical reactions.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl thiourea: Contains a thiourea group and is studied for its anticancer properties.
Uniqueness
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate is unique due to its combination of a glucopyranosyl moiety and a benzenthiosulfonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H24O11S2 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(benzenesulfonylsulfanyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H24O11S2/c1-11(21)27-10-16-17(28-12(2)22)18(29-13(3)23)19(30-14(4)24)20(31-16)32-33(25,26)15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 |
InChI Key |
REDJMNMIQSVTEY-OBKDMQGPSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


